Bicyclo[2.1.0]pentane-2-carboxylic acid
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Overview
Description
Bicyclo[2.1.0]pentane-2-carboxylic acid is a derivative of Bicyclo[2.1.0]pentane . Bicyclo[2.1.0]pentane is an organic compound with the formula C5H8 . It is the simplest member of the bicyclic bridged compounds family . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of 1,3-disubstitued bicyclo[2.1.0]pentane derivatives was developed through an approach that relied on lithium bis(trimethylsilyl)amide-mediated intramolecular cyclization of trisubstitued cyclopentane carboxylates . These carboxylates bear a leaving group at the C-4 position and an additional substituent at the C-3 atom . They are synthesized from cyclopent-3-ene carboxylate .Molecular Structure Analysis
The molecular structure of Bicyclo[2.1.0]pentane consists of three rings of four carbon atoms each . The IUPAC Standard InChI for Bicyclo[2.1.0]pentane is InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2 .Physical and Chemical Properties Analysis
Bicyclo[2.1.0]pentane has a molecular weight of 68.1170 . It has a boiling point of 318.6 K and a heat of vaporization of 28.0 ± 0.5 kJ/mol .Scientific Research Applications
Chemical Synthesis and Structural Studies
Bicyclo[2.1.0]pentane-2-carboxylic acid and its derivatives have been explored extensively in the field of chemical synthesis and structural studies. For example, the synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one has been reported, showcasing the conversion of hexan-2-one into a variety of amides and esters of this compound (Brook & Brophy, 1985). Similarly, studies have been conducted on the diastereoselective synthesis and characterization of bicyclo[2.1.0]pentane carboxylic acids, which led to the development of methods for synthesizing both cis- and trans-1,3-disubstituted housane-1-carboxylic acids (Semeno et al., 2019).
Acidity and Electronic Effects
Research on this compound has also delved into the study of substituent effects on acidity. For instance, the acidity of various substituted bicyclooctane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids was calculated, showing significant insights into the electronic effects and acidity relationships in these compounds (Wiberg, 2002).
Photochemical and Radical Reactions
The compound has been a subject in the study of photochemical and radical reactions. For example, research on the hydroxylation of bicyclo[2.1.0]pentane using dioxiranes provided insights into the selective oxidation processes and the preferred mechanisms of these reactions (Curci et al., 2001).
Synthesis of Bioisosteres
Another significant area of application is the synthesis of bioisosteres, where bicyclo[2.1.0]pentane derivatives are used to mimic the properties of other chemical structures. A prominent study in this area includes the development of a platform for synthesizing 1,2-difunctionalized bicyclo[1.1.1]pentanes, which are seen as potential mimetics for ortho/meta-substituted arenes (Zhao et al., 2021).
Mechanism of Action
Mode of Action
It is known that the compound has a unique structure that could potentially interact with various biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21As a carboxylic acid, it may be expected to undergo standard metabolic processes, including conjugation and excretion . The unique bicyclic structure of the compound could potentially influence its bioavailability and pharmacokinetics .
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-2-3-1-4(3)5/h3-5H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKLLVMFXUPMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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